N-methoxy-1-phenoxymethanamine
CAS No.: 193547-79-4
Cat. No.: VC0070804
Molecular Formula: C8H11NO2
Molecular Weight: 153.181
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 193547-79-4 |
---|---|
Molecular Formula | C8H11NO2 |
Molecular Weight | 153.181 |
IUPAC Name | N-methoxy-1-phenoxymethanamine |
Standard InChI | InChI=1S/C8H11NO2/c1-10-9-7-11-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 |
Standard InChI Key | FBXGSCSDPUKYNF-UHFFFAOYSA-N |
SMILES | CONCOC1=CC=CC=C1 |
Introduction
Chemical Structure and Identification
N-methoxy-1-phenoxymethanamine is an organic compound with the molecular formula C8H11NO2. The compound features a phenoxy group attached to a methanamine unit, which is further substituted with a methoxy group. This structural arrangement creates a molecule with both aromatic and aliphatic characteristics, containing amine and ether functional groups that contribute to its chemical behavior.
Key Identifiers
Parameter | Value |
---|---|
Molecular Formula | C8H11NO2 |
CAS Registry Number | Not specified in current literature |
PubChem CID | 45090898 |
InChI | InChI=1S/C8H11NO2/c1-10-9-7-11-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 |
InChIKey | FBXGSCSDPUKYNF-UHFFFAOYSA-N |
SMILES | CONCOC1=CC=CC=C1 |
The chemical structure consists of a phenoxy group (C6H5O-) connected to a methanamine (-CH2NH-) unit, which bears a methoxy (-OCH3) substituent on the nitrogen atom .
Physicochemical Properties
N-methoxy-1-phenoxymethanamine possesses distinct physicochemical properties that influence its behavior in chemical reactions and potential applications. These properties can be categorized into experimentally determined and computationally predicted values.
Computed Physicochemical Properties
Property | Value | Significance |
---|---|---|
Molecular Weight | 153.18 g/mol | Relatively low molecular weight enhances potential for drug-like properties |
XLogP3-AA | 1.6 | Indicates moderate lipophilicity |
Hydrogen Bond Donor Count | 1 | Single N-H group capable of donating hydrogen bonds |
Hydrogen Bond Acceptor Count | 3 | Three oxygen/nitrogen atoms capable of accepting hydrogen bonds |
Rotatable Bond Count | 4 | Suggests moderate conformational flexibility |
Topological Polar Surface Area | 30.5 Ų | Relatively small polar surface area may facilitate membrane permeability |
Complexity | 92.1 | Moderate molecular complexity |
These computational properties suggest that N-methoxy-1-phenoxymethanamine may possess favorable characteristics for drug development, including reasonable lipophilicity and hydrogen bonding capabilities .
Structural Comparison with Related Compounds
N-methoxy-1-phenoxymethanamine shares structural similarities with several related compounds that have been more extensively studied.
Comparison Table of Related Compounds
Compound | Molecular Formula | Molecular Weight | Key Structural Difference |
---|---|---|---|
N-methoxy-1-phenoxymethanamine | C8H11NO2 | 153.18 g/mol | Contains phenoxy group and N-methoxy substituent |
N-Methoxy-N-methyl-1-phenylmethanamine | C9H13NO | 151.21 g/mol | Contains phenyl group instead of phenoxy |
N-methyl-1-phenylmethanamine | C8H11N | 121.18 g/mol | Lacks methoxy group on nitrogen and has phenyl instead of phenoxy |
benzyl(methoxy)amine | C8H11NO | 137.18 g/mol | Direct connection between phenyl and amine without ether linkage |
4-methoxybenzylamine | C8H11NO | 137.18 g/mol | Methoxy group on phenyl ring instead of nitrogen |
The structural differences between these compounds result in distinct chemical and biological properties, despite their similar molecular frameworks .
Functional Group | Potential Reactions |
---|---|
Secondary amine (-NH-) | Nucleophilic substitution, alkylation, acylation |
Methoxy group (-OCH3) | Ether cleavage under acidic conditions |
Phenoxy group | Aromatic substitution reactions, oxidation |
Benzylic position | Oxidation, radical reactions |
The presence of both nucleophilic centers (nitrogen) and electrophilic sites creates opportunities for diverse chemical transformations. The compound's reactivity pattern would likely share similarities with other N-methoxylated amines, which have demonstrated utility in various organic transformations .
Future Research Directions
Given the limited information currently available on N-methoxy-1-phenoxymethanamine, several research directions could significantly advance understanding of this compound.
Proposed Research Areas
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Synthetic Methodology Development: Establishment of efficient, scalable synthetic routes for N-methoxy-1-phenoxymethanamine production.
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Comprehensive Characterization: Complete spectroscopic and physical property determination, including crystal structure analysis if crystalline forms can be obtained.
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Reactivity Studies: Systematic investigation of chemical transformations involving the compound, particularly focusing on selective functionalization of its various reactive centers.
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Biological Activity Screening: Evaluation of potential biological activities, given the structural features that align with pharmacophores found in bioactive compounds.
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Catalytic Applications: Investigation of potential applications in catalysis, particularly in reactions where N-methoxylated compounds have shown utility.
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